molecular formula C17H21NO4S B12625425 4-Hydroxy-N-(4-hydroxyphenyl)-N-(pentan-2-yl)benzene-1-sulfonamide CAS No. 919486-83-2

4-Hydroxy-N-(4-hydroxyphenyl)-N-(pentan-2-yl)benzene-1-sulfonamide

Katalognummer: B12625425
CAS-Nummer: 919486-83-2
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: KPAAPHWYBXGRJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-N-(4-hydroxyphenyl)-N-(pentan-2-yl)benzene-1-sulfonamide is a synthetic organic compound. Compounds of this nature often have applications in various fields such as pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-(4-hydroxyphenyl)-N-(pentan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: Phenol derivatives and sulfonamide precursors.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the hydroxy groups, forming quinones or other oxidized products.

    Reduction: Reduction reactions might target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.

Major Products

The major products depend on the specific reactions but can include various functionalized derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-N-(4-hydroxyphenyl)-N-(pentan-2-yl)benzene-1-sulfonamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of polymers, dyes, or other industrial chemicals.

Wirkmechanismus

The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxy-N-(4-hydroxyphenyl)benzene-1-sulfonamide: Lacks the pentan-2-yl group.

    N-(4-Hydroxyphenyl)-N-(pentan-2-yl)benzene-1-sulfonamide: Lacks one hydroxy group.

    4-Hydroxy-N-(4-methoxyphenyl)-N-(pentan-2-yl)benzene-1-sulfonamide: Has a methoxy group instead of a hydroxy group.

Uniqueness

The presence of both hydroxy groups and the pentan-2-yl group may confer unique chemical properties, such as increased solubility or specific binding interactions in biological systems.

Eigenschaften

CAS-Nummer

919486-83-2

Molekularformel

C17H21NO4S

Molekulargewicht

335.4 g/mol

IUPAC-Name

4-hydroxy-N-(4-hydroxyphenyl)-N-pentan-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H21NO4S/c1-3-4-13(2)18(14-5-7-15(19)8-6-14)23(21,22)17-11-9-16(20)10-12-17/h5-13,19-20H,3-4H2,1-2H3

InChI-Schlüssel

KPAAPHWYBXGRJT-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)N(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.